3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of benzodioxole, phenyl, and thienopyrimidinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe final step involves the coupling of the phenyl group under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
- (1,3-benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine hydrobromide
Uniqueness
3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its thienopyrimidinone core is particularly noteworthy for its role in modulating enzyme and receptor functions, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C20H14N2O3S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14N2O3S/c23-20-18-15(14-4-2-1-3-5-14)10-26-19(18)21-11-22(20)9-13-6-7-16-17(8-13)25-12-24-16/h1-8,10-11H,9,12H2 |
InChI Key |
XGEWZNHVJZDXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=NC4=C(C3=O)C(=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
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